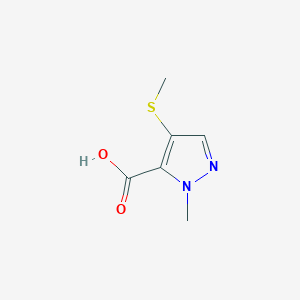

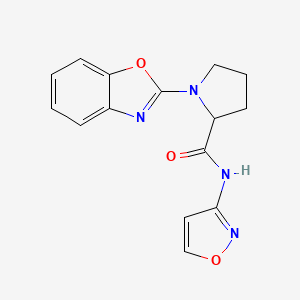

![molecular formula C25H28N6 B2518815 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887454-28-6](/img/structure/B2518815.png)

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Management

This compound has shown potential in the management of Alzheimer’s disease . The strategy of multi-target directed ligand (MTDL) holds great potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . This compound is part of a novel series of benzyl piperazine/piperidine based multifunctional agents endowed with an in vitro profile appropriate for identifying novel lead candidates with disease-modifying potential .

Prevention of β-sheet Aggregation and Fibril Formation

Investigation of this compound through CD experiments confirmed its ability in preventing β-sheet aggregation and fibril formation . This is particularly important in the context of neurodegenerative diseases like Alzheimer’s, where protein misfolding and aggregation play a key role .

Inhibition of AChE-mediated Aβ Fibrillogenesis

This compound has demonstrated the ability to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This is significant because the accumulation of Aβ fibrils is a hallmark of Alzheimer’s disease .

Binding to Aβ and Stabilizing α-helical Content

Molecular docking and simulations studies indicated that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This could potentially slow down the progression of Alzheimer’s disease .

Neuroprotective Action on SH-SY5Y Cells

The compounds exerted neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests a potential role in protecting neurons from oxidative stress, which is a common feature of many neurodegenerative diseases .

Reversal of Scopolamine-induced Neurobehavioral Changes

Administration of this compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil . This suggests a potential role in improving cognitive function in conditions like Alzheimer’s disease .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6/c1-18-7-6-10-21(15-18)27-23-22-17-26-30(2)24(22)29-25(28-23)31-13-11-20(12-14-31)16-19-8-4-3-5-9-19/h3-10,15,17,20H,11-14,16H2,1-2H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXKHRBEKKGEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

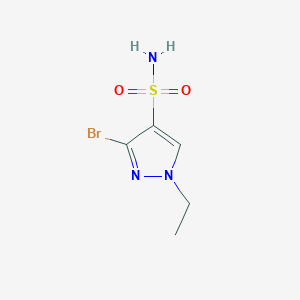

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

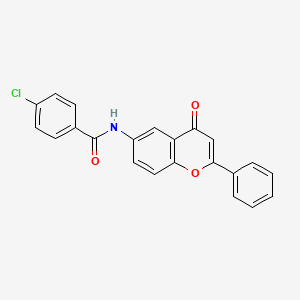

![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)

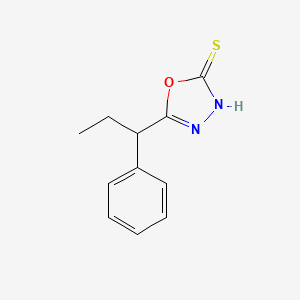

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)

![4-Methylbenzyl 4-[(3-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2518749.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)

![1-Prop-2-enoyl-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]piperidine-4-carboxamide](/img/structure/B2518754.png)